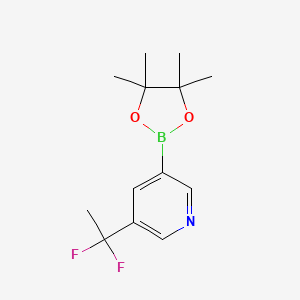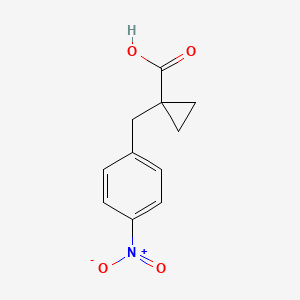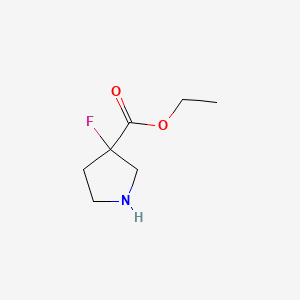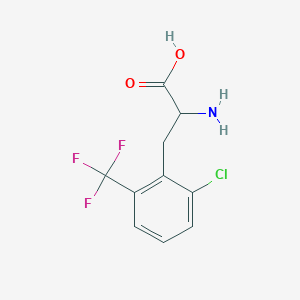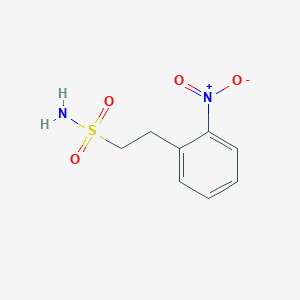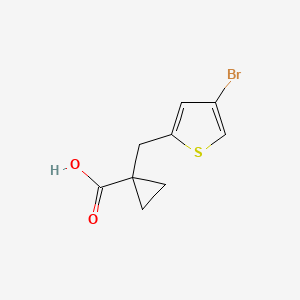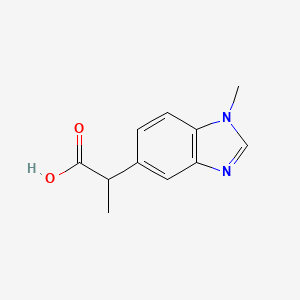
2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a propanoic acid group attached to a 1-methyl-1H-1,3-benzodiazole moiety, making it a versatile molecule for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 1-methyl-1H-1,3-benzodiazole.
Alkylation: The benzimidazole is alkylated using a suitable alkylating agent, such as bromoacetic acid, under basic conditions to introduce the propanoic acid group.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products
Oxidation: Formation of benzimidazole carboxylic acids.
Reduction: Formation of benzimidazole alcohols.
Substitution: Formation of nitro or halogenated benzimidazole derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Drug Development: Explored for its potential as a therapeutic agent in treating diseases such as cancer and infections due to its bioactive properties.
Industry
Agriculture: Used in the development of agrochemicals for pest control.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The benzimidazole ring can intercalate with DNA, disrupting its function, or bind to enzyme active sites, inhibiting their activity. The propanoic acid group enhances its solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
- 2-(1H-benzimidazol-2-yl)propanoic acid
- 2-(1-methyl-1H-imidazol-5-yl)propanoic acid
- 2-(1H-1,3-benzodiazol-2-yl)acetic acid
Uniqueness
2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid is unique due to the presence of the 1-methyl group on the benzimidazole ring, which can influence its electronic properties and reactivity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
2-(1-methylbenzimidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(11(14)15)8-3-4-10-9(5-8)12-6-13(10)2/h3-7H,1-2H3,(H,14,15) |
InChIキー |
HDQGBOZNRKSWCO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)N(C=N2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







